molecular formula C13H19N3O B1172778 N,N-Dimethyl-2-(1-piperazinyl)benzamide

N,N-Dimethyl-2-(1-piperazinyl)benzamide

Cat. No.: B1172778
M. Wt: 233.315
InChI Key: SOGDLNPIYKUCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N,N-Dimethyl-2-(1-piperazinyl)benzamide

Historical Context and Chemical Development

The development of this compound emerged from systematic investigations into benzamide derivatives containing piperazine substituents. Historical research into piperazine-based benzamides gained momentum during the late 20th century when researchers began exploring structure-activity relationships of compounds featuring both benzamide and piperazine pharmacophores. The synthesis and characterization of this particular derivative have been documented in various scientific studies focusing on its biological activities and potential applications in drug development.

The compound's development represents part of a broader research initiative examining substituted benzamides as potential therapeutic agents. Early investigations into piperazinyl benzamide derivatives revealed their promise as dopamine receptor antagonists and serotonin receptor modulators, leading to extensive synthetic efforts to optimize their pharmacological profiles. The specific combination of the dimethylamino group with the piperazine moiety in this compound represents a strategic molecular design aimed at enhancing both binding affinity and selectivity for target biological systems.

Nomenclature and Structural Identification

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry designation for this compound is N,N-dimethyl-2-piperazin-1-ylbenzamide. This nomenclature reflects the structural organization featuring a benzamide core with dimethyl substitution on the amide nitrogen and a piperazine ring attached to the ortho position of the benzene ring. Alternative systematic names include this compound and 2-(piperazin-1-yl)-N,N-dimethylbenzamide.

The molecular structure can be described through its Simplified Molecular Input Line Entry System representation as CN(C)C(=O)C1=CC=CC=C1N2CCNCC2. The International Chemical Identifier key for this compound is GLFOMWAWXONXBZ-UHFFFAOYSA-N when considering the oxalate salt form. These standardized identifiers facilitate precise communication and database searches across chemical literature and commercial suppliers.

CAS Registry Number: 494782-69-3

The Chemical Abstracts Service registry number 494782-69-3 specifically identifies the oxalate salt form of this compound. This registration number provides unambiguous identification within chemical databases and regulatory systems worldwide. The oxalate salt formation enhances the compound's stability and solubility characteristics compared to the free base form.

Registry documentation indicates that this compound was first registered in chemical databases during the early 2000s, coinciding with increased research interest in piperazine-containing benzamide derivatives. The specific salt form represented by this registry number has molecular formula C15H21N3O5 and molecular weight 323.34 grams per mole.

Common Synonyms and Related Identifiers

This compound is known by several synonyms and alternative identifiers within chemical literature. Common designations include 1-[2-(dimethylcarbamoyl)phenyl]piperazine, N,N-dimethyl-2-piperazin-1-ylbenzamide, and benzamide, N,N-dimethyl-2-(1-piperazinyl). The compound is also referenced by its molecular descriptor line notation MFCD11869752 in chemical databases.

Commercial suppliers frequently use trade-specific identifiers such as EVT-1514843 and DS-0621 for inventory management purposes. These alternate identifiers facilitate procurement and cross-referencing across different chemical supply networks. The PubChem Compound Identifier 44119204 specifically refers to the oxalate salt form, while the parent compound without the oxalate has identifier 28749556.

Classification within Benzamide Derivatives

This compound belongs to the class of substituted benzamides, which are characterized by the presence of a benzene ring attached to a carboxamide functional group. Within this classification, the compound represents a subgroup featuring piperazine substituents at the ortho position of the benzene ring. This structural arrangement places it among heterocyclic benzamide derivatives with potential pharmacological activities.

The compound's classification extends to include piperazine-based benzamides, a category known for exhibiting diverse biological activities including antipsychotic, antiemetic, and neuroprotective properties. The presence of the dimethylamino substitution on the amide nitrogen further categorizes this compound among tertiary benzamide derivatives, which often demonstrate enhanced membrane permeability and metabolic stability compared to primary or secondary amide analogs.

Property Classification Subcategory
Chemical Class Benzamide Derivatives Substituted Benzamides
Functional Groups Heterocyclic Compounds Piperazine-containing
Amide Type Tertiary Benzamides N,N-Dimethyl Substituted
Ring Systems Bicyclic Structures Benzene-Piperazine Combination

General Significance in Chemical Research

The significance of this compound in chemical research stems from its role as a versatile pharmacophoric scaffold for drug discovery initiatives. Research investigations have demonstrated its utility in developing compounds with enhanced blood-brain barrier penetration capabilities, making it valuable for central nervous system-targeted therapeutics. The compound serves as a foundational structure for structure-activity relationship studies aimed at optimizing biological potency and selectivity profiles.

Contemporary research applications include its use in designing histone deacetylase inhibitors for cancer therapeutics. Studies have shown that benzamide derivatives featuring piperazine substituents can effectively modulate enzymatic activities through strategic molecular interactions with target proteins. The compound's structural features enable researchers to systematically modify substituent patterns to achieve desired pharmacological outcomes.

The compound has found particular utility in glioblastoma research, where piperazine-based benzamide derivatives have demonstrated promising anti-proliferative activities. Recent investigations have revealed that compounds structurally related to this compound can effectively inhibit cell cycle progression and induce apoptosis in cancer cell lines. These findings have established the compound as an important lead structure for developing novel anticancer agents with improved therapeutic indices.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.315

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylbenzamide

InChI

InChI=1S/C13H19N3O/c1-15(2)13(17)11-5-3-4-6-12(11)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3

InChI Key

SOGDLNPIYKUCQX-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Receptor Binding Profiles

Delta Opioid Agonists
  • BW373U86 : This compound, (+)-4-((α-R)-α-((2S,5R*)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, shares a benzamide-piperazine backbone but incorporates diethylamide and hydroxybenzyl groups. It exhibits potent delta opioid receptor (DOR) agonism but induces convulsions in mice and monkeys .
  • SNC80 : A derivative of BW373U86 with a 3-methoxy substitution on the benzyl group, SNC80 demonstrates higher DOR selectivity and reduced convulsive effects compared to BW373U84. Its 3-hydroxy metabolite (SNC86) shows enhanced potency and efficacy in GTPγS binding assays, suggesting metabolic activation influences activity .

Key Comparison :

Compound Substituents DOR Affinity (pKi) Convulsive Risk
BW373U86 3-Hydroxy, diethylamide 8.2 High
SNC80 3-Methoxy, diethylamide 8.5 Moderate
SNC86 (metabolite) 3-Hydroxy, diethylamide 8.7 Low

Data derived from in vitro autoradiography and behavioral studies .

Antioxidant Benzamides
  • A8 and H10 Derivatives: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and its methoxy analog (H10) exhibit 86–88% inhibition of lipid peroxidation in rats, attributed to electron-donating groups (OH, OCH₃) enhancing radical scavenging .
  • Comparison: The absence of thioamide or phenolic groups in N,N-Dimethyl-2-(1-piperazinyl)benzamide suggests distinct mechanisms of action, likely favoring receptor interactions over antioxidant activity.
Metal-Catalyzed Directing Groups
  • N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide: This compound uses a 2-methylbenzamide group as an N,O-bidentate directing group for C–H functionalization. The dimethyl group in this compound may similarly stabilize metal-chelate intermediates but lacks the anthraquinone moiety, limiting its application in polyaromatic systems .
Fluorinated Benzamides
  • Fluorinated Benzamide Derivatives : Fluorination at the benzamide core (e.g., in Series I compounds from ) enhances metabolic stability and binding affinity to enzymes like 3CLpro (SARS-CoV-2 protease). The ΔGbind improvement (e.g., D1–1 compound) correlates with fluorinated substituents optimizing hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility :
    • N,N-Diethylbenzamide (logP ~2.1): Higher lipophilicity than dimethyl analogs, favoring blood-brain barrier penetration but increasing convulsive risk .
    • This compound : Predicted logP ~1.8 (via computational models), balancing solubility and membrane permeability.
  • Metabolic Stability : Piperazine rings are susceptible to oxidative metabolism. The dimethylamide group may slow degradation compared to diethyl or unsubstituted amides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethyl-2-(1-piperazinyl)benzamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step reactions starting from benzoyl chloride or benzoic acid derivatives. Key steps include nucleophilic substitution to introduce the piperazinyl group and dimethylation. Solvents like DMF or dichloromethane are used with catalysts (e.g., pyridine) under controlled temperatures (50–80°C). Reaction progress is monitored via TLC or HPLC, with purity optimized through recrystallization or column chromatography .
  • Example Protocol :

StepReagents/ConditionsPurpose
1Benzoyl chloride + piperazine, DMF, 60°CCore structure formation
2Dimethylamine gas, THF, RTN,N-dimethylation
3Silica gel chromatography (EtOAc/hexane)Purification

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR verify piperazine ring protons (δ 2.5–3.5 ppm) and benzamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 289) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What in vitro assays are used to assess its biological activity?

  • Primary Screens :

  • Receptor Binding : Radioligand displacement assays for dopamine D2, serotonin 5-HT1A/2A receptors (IC50_{50} values reported in nM ranges) .
  • Enzyme Inhibition : Kinase or protease inhibition panels to identify off-target effects .

Advanced Research Questions

Q. How can contradictory data in receptor affinity studies be resolved?

  • Case Study : highlights non-specific brain binding despite high 5-HT1A affinity (pKi = 9.3).
  • Resolution Strategies :

  • Lipophilicity Adjustment : Reduce logP (<3) via substituent modification (e.g., replacing CF3 with polar groups) to enhance blood-brain barrier specificity .
  • Metabolic Stability : Incorporate deuterium or fluorine atoms to prolong half-life (tested via liver microsome assays) .

Q. What structure-activity relationships (SAR) guide optimization of this benzamide derivative?

  • Key Findings :

  • Piperazine Position : N-Methylpiperazine enhances D2 receptor selectivity (10-fold vs. 5-HT2A) .
  • Benzamide Substituents : Electron-withdrawing groups (e.g., nitro) improve metabolic stability but reduce solubility .
    • SAR Table :
ModificationEffect on Activity
Piperazine → Piperidine↓ D2 affinity (IC50_{50} ↑ 50%)
N,N-Dimethyl → Diethyl↑ LogP, ↓ brain penetration

Q. How do reaction mechanisms diverge under acidic vs. basic conditions during synthesis?

  • Mechanistic Insights :

  • Basic Conditions : Organometallic pathway via Cu(II)-mediated C-H activation (directed methoxylation) .
  • Acidic Conditions : Single-electron transfer (SET) leads to non-directed chlorination .
    • Experimental Validation :
  • Use radical traps (TEMPO) under acidic conditions to confirm SET involvement.
  • Isotope labeling (2^2H) under basic conditions to track C-H activation sites .

Data Contradiction Analysis

Q. Why do some studies report high in vitro affinity but poor in vivo efficacy?

  • Key Factors :

  • Pharmacokinetics : High plasma protein binding (>90%) reduces free drug availability (measured via equilibrium dialysis) .
  • Metabolite Interference : Active metabolites may antagonize parent compound effects (identified via LC-MS/MS profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.